

# An In-depth Technical Guide to 3-Ethenyl-5-(propan-2-yl)pyridine

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## Compound of Interest

Compound Name: 3-Isopropyl-5-vinylpyridine

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IUPAC Name: 3-Ethenyl-5-(propan-2-yl)pyridine

This technical guide provides a comprehensive overview of 3-ethenyl-5-(propan-2-yl)pyridine, a substituted pyridine derivative. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related analogs to provide insights into its potential synthesis, properties, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Physicochemical Properties

Quantitative data for 3-ethenyl-5-(propan-2-yl)pyridine is not readily available in the literature. However, the properties can be inferred from related pyridine derivatives. The table below summarizes key physicochemical properties of relevant analogs.

Property	3-Vinylpyridine	3,5-Lutidine (3,5-Dimethylpyridine)	Isopropylbenzene (Cumene)
Molecular Formula	C7H7N	C7H9N	C9H12
Molecular Weight (g/mol)	105.14	107.15	120.19
Boiling Point (°C)	171-172	172	152
Melting Point (°C)	-50	-15	-96
Density (g/cm <sup>3</sup> )	0.975	0.941	0.862
LogP	1.48	1.8	3.66

## Synthesis and Experimental Protocols

A plausible synthetic route for 3-ethenyl-5-(propan-2-yl)pyridine can be designed based on established methods for the synthesis of substituted pyridines. A common approach involves the Hantzsch pyridine synthesis or variations thereof, followed by functional group manipulations.

Proposed Synthetic Pathway:

A potential multi-step synthesis could involve the following key transformations:

- Formation of a 3,5-disubstituted pyridine ring: This can be achieved through a modified Hantzsch synthesis using an appropriate  $\beta$ -dicarbonyl compound, an aldehyde, and an ammonia source.
- Introduction of the isopropyl group: This could be incorporated into one of the starting materials for the pyridine ring synthesis or introduced later via a cross-coupling reaction.
- Formation of the vinyl group: A common method to introduce a vinyl group onto a pyridine ring is through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using a vinylating agent like vinyltributylstannane or vinylboronic acid. Alternatively, a Wittig reaction on a corresponding aldehyde precursor could be employed.

### Experimental Protocol for a Suzuki Coupling to Introduce the Vinyl Group (General Procedure):

This protocol is a general representation and would require optimization for the specific substrate.

- **Reaction Setup:** To a solution of 3-bromo-5-isopropylpyridine (1 equivalent) in a suitable solvent such as a 2:1 mixture of dioxane and water, add potassium vinyltrifluoroborate (1.5 equivalents) and a base such as potassium carbonate (3 equivalents).
- **Catalyst Addition:** Degas the mixture by bubbling argon through it for 15-20 minutes. Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.05 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-ethenyl-5-(propan-2-yl)pyridine.

## Potential Applications in Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.<sup>[1][2][3]</sup> The unique electronic properties and ability to participate in hydrogen bonding make the pyridine ring a valuable pharmacophore.

The introduction of lipophilic substituents like an isopropyl group can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The vinyl group, being a reactive handle, can be utilized for further functionalization or can participate in specific interactions with biological targets.

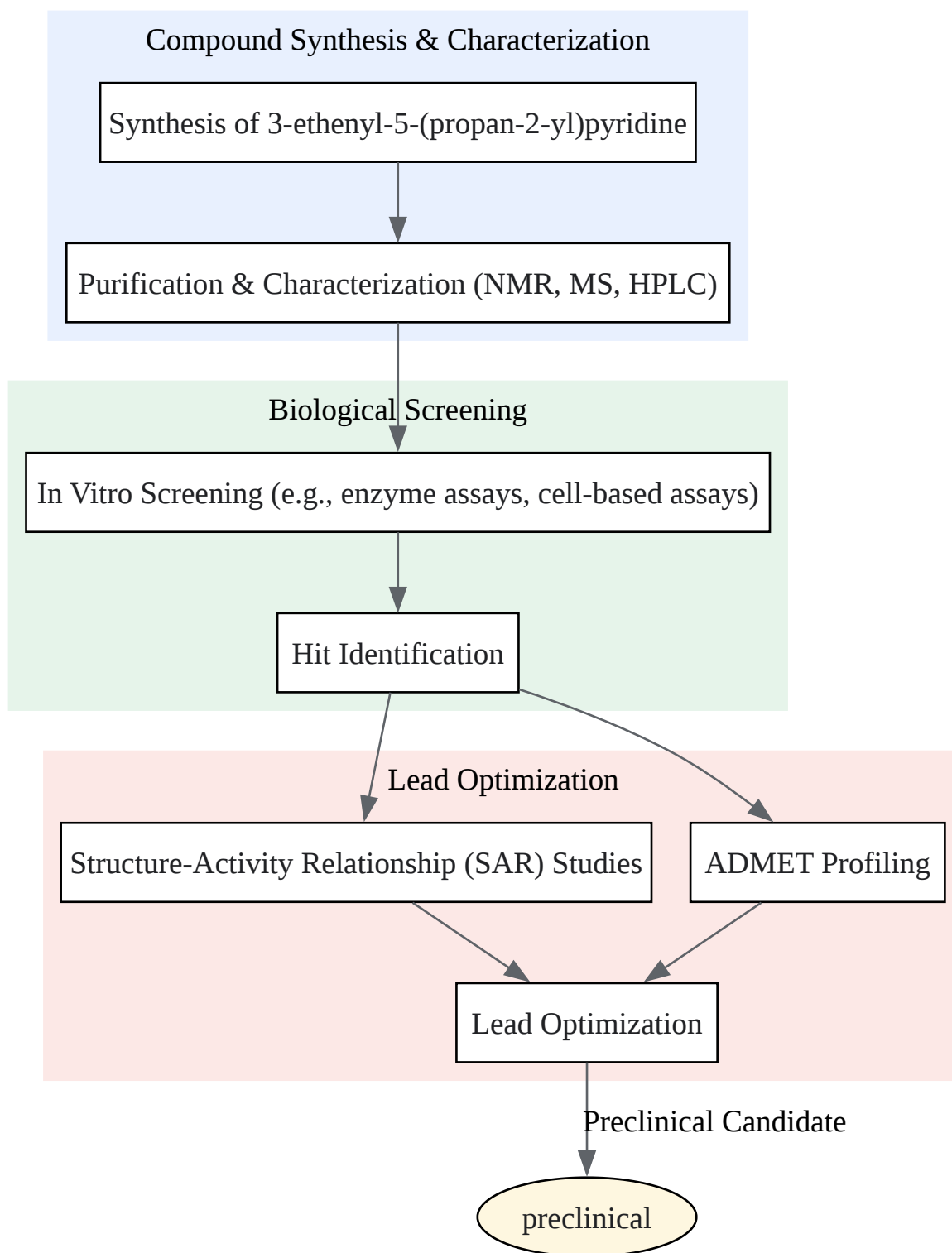
While no specific biological activities have been reported for 3-ethenyl-5-(propan-2-yl)pyridine, its structural motifs suggest potential for investigation in several therapeutic areas:

- **CNS Disorders:** The pyridine scaffold is present in many centrally acting drugs. The lipophilicity imparted by the isopropyl group might facilitate blood-brain barrier penetration.
- **Antimicrobial Agents:** Pyridine derivatives have been explored for their antibacterial and antifungal properties.[\[2\]](#)
- **Kinase Inhibitors:** The pyridine ring is a common feature in many kinase inhibitors used in oncology.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

## Signaling Pathways and Logical Relationships

As the biological targets of 3-ethenyl-5-(propan-2-yl)pyridine are unknown, a specific signaling pathway cannot be depicted. However, a logical workflow for the preliminary investigation of a novel pyridine derivative in a drug discovery context is presented below.



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